2,4,5-T-triethylammonium
Overview
Description
2,4,5-T-triethylammonium, also known as (2,4,5-trichlorophenoxy)acetic acid - triethylamine (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily known for its use as a herbicide, particularly in controlling broadleaf weeds. It is a member of the phenoxyacetic acid family, which includes other herbicides like 2,4-D and MCPA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-triethylammonium typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethylamine. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-T-triethylammonium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of the original compound. These products can have different properties and applications depending on their structure .
Scientific Research Applications
2,4,5-T-triethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other herbicides and related compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 2,4,5-T-triethylammonium involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This is achieved through the disruption of cellular processes and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity but different selectivity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.
Uniqueness
2,4,5-T-triethylammonium is unique due to its specific interaction with plant auxins and its ability to control a wide range of broadleaf weeds. Its chemical structure allows for selective activity, making it effective in various agricultural settings .
Properties
IUPAC Name |
N,N-diethylethanamine;2-(2,4,5-trichlorophenoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3.C6H15N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4-7(5-2)6-3/h1-2H,3H2,(H,12,13);4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKXBNCXPQMZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894994 | |
Record name | (2,4,5-Trichlorophenoxy)acetic acid compound N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-46-0 | |
Record name | 2,4,5-T-Triethylammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2008-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-T-triethylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4,5-Trichlorophenoxy)acetic acid compound N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium (2,4,5-trichlorophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-T-TRIETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53J3NE5QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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